(2-Aminoethyl)(benzyloxy)amine dihydrochloride
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Overview
Description
(2-Aminoethyl)(benzyloxy)amine dihydrochloride: is a chemical compound with the molecular formula C9H16Cl2N2O . It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of both amino and benzyloxy groups, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such as the trace amine-associated receptor 1 (taar1) . TAAR1 is a G protein-coupled receptor that is involved in neurological processes .
Mode of Action
For instance, similar compounds have been found to modulate the activity of their targets, either enhancing or inhibiting their function .
Pharmacokinetics
For instance, some compounds have been found to have excellent absorption, improved pharmacokinetics, and enhanced inhibition of their targets .
Result of Action
Similar compounds have been found to have significant effects on cellular behavior, influencing physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Aminoethyl)(benzyloxy)amine dihydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)(benzyloxy)amine dihydrochloride typically involves the reaction of 2-aminoethanol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-aminoethanol is replaced by the benzyloxy group. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Aminoethyl)(benzyloxy)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or are used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry: (2-Aminoethyl)(benzyloxy)amine dihydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between amino groups and biological molecules. It is also used in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Comparison with Similar Compounds
- (2-Aminoethyl)benzylamine
- (2-Aminoethyl)(phenyl)amine
- (2-Aminoethyl)(methoxy)amine
Comparison: (2-Aminoethyl)(benzyloxy)amine dihydrochloride is unique due to the presence of both amino and benzyloxy groups, which confer distinct chemical properties. Compared to (2-Aminoethyl)benzylamine, the benzyloxy group provides additional reactivity and potential for hydrogen bonding. Compared to (2-Aminoethyl)(phenyl)amine, the benzyloxy group offers different steric and electronic effects. Compared to (2-Aminoethyl)(methoxy)amine, the benzyloxy group provides greater hydrophobicity and potential for aromatic interactions.
Properties
IUPAC Name |
N'-phenylmethoxyethane-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-6-7-11-12-8-9-4-2-1-3-5-9;;/h1-5,11H,6-8,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUSEAZAXATRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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